Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate
Overview
Description
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate is an organic compound with the molecular formula C6H9FO4S It is a derivative of cyclopropane, featuring a fluorosulfonyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate can be synthesized through a multi-step process. One common method involves the reaction of cyclopropylmethyl bromide with fluorosulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted cyclopropyl acetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate involves its reactivity with various nucleophiles and electrophiles. The fluorosulfonyl group is highly reactive, allowing for the formation of diverse chemical bonds. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific reactions and applications being pursued.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another fluorosulfonyl-containing ester with similar reactivity.
Cyclopropylmethyl acetate: Lacks the fluorosulfonyl group but shares the cyclopropyl and ester functionalities.
Fluorosulfonyl cyclopropane: Contains the fluorosulfonyl group but lacks the ester functionality.
Uniqueness
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate is unique due to the presence of both the cyclopropyl and fluorosulfonyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
methyl 2-[1-(fluorosulfonylmethyl)cyclopropyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQDYWAFPWQETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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